

Application Notes and Protocols: Immunohistochemical Analysis of Oprl1 Expression Following SR-8993 Treatment

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Compound of Interest

Compound Name: SR-8993

Cat. No.: B13437016

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Introduction

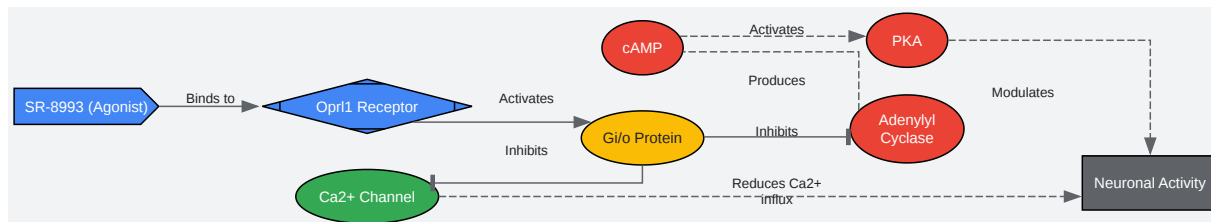
The opioid receptor-like 1 (Oprl1), also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G protein-coupled receptor implicated in a variety of neurological processes, including pain, anxiety, and reward. **SR-8993** is a potent and selective agonist for the Oprl1 receptor, showing therapeutic potential for conditions such as alcohol use disorder and post-traumatic stress disorder.[1] Understanding the pharmacodynamic effects of **SR-8993** on Oprl1 expression is crucial for elucidating its mechanism of action and for the development of related therapeutics. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify changes in protein expression within the cellular context of tissues.

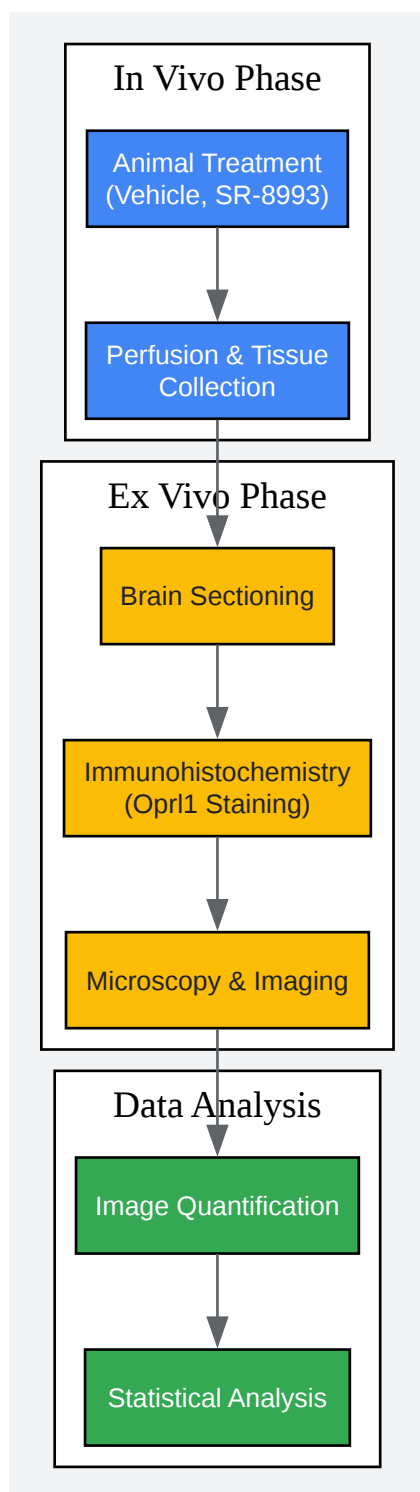
These application notes provide a detailed protocol for performing immunohistochemistry for Oprl1 in rodent brain tissue following treatment with **SR-8993**. It includes a hypothetical dataset to illustrate the potential effects of the compound on receptor expression.

Oprl1 Signaling Pathway

The Oprl1 receptor is typically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist such as **SR-8993**, the receptor initiates a signaling cascade that leads to the inhibition

of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. This ultimately results in a decrease in neuronal excitability.





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References

- 1. The nociceptin/orphanin FQ receptor agonist SR-8993 as a candidate therapeutic for alcohol use disorders: validation in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
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